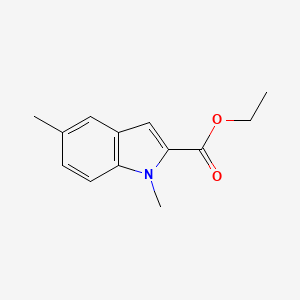

Ethyl 1,5-dimethyl-indole-2-carboxylate

Description

Ethyl 1,5-dimethyl-indole-2-carboxylate is an indole derivative featuring a carboxylate ester at position 2 and methyl substituents at positions 1 and 5 of the indole ring. Indole derivatives are pivotal in medicinal chemistry and materials science due to their diverse reactivity and biological activity. The ester group at position 2 enables hydrolysis to carboxylic acids, while methyl substituents influence steric and electronic properties .

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

ethyl 1,5-dimethylindole-2-carboxylate |

InChI |

InChI=1S/C13H15NO2/c1-4-16-13(15)12-8-10-7-9(2)5-6-11(10)14(12)3/h5-8H,4H2,1-3H3 |

InChI Key |

DSJNAGSYDWXCNU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)C |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

Ethyl 1,5-dimethyl-indole-2-carboxylate serves as a versatile building block in organic synthesis. It is used to create more complex indole derivatives and heterocyclic compounds, which are essential in the development of new materials and pharmaceuticals.

The compound exhibits several biological activities:

Medicinal Chemistry

Ongoing research is exploring the therapeutic potential of this compound for various diseases. Its ability to interact with multiple biochemical pathways positions it as a candidate for drug development targeting complex diseases.

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of this compound demonstrated significant cytotoxic effects on HeLa cells at concentrations greater than 10 μM. The MTT assay was utilized to assess cell viability, revealing morphological changes consistent with methuosis after treatment.

Case Study 2: Structure–Activity Relationship

Research focusing on the structure–activity relationships among substituted indoles highlighted that modifications at the 1 and 5 positions significantly influence biological activity. This indicates that optimizing the structure of this compound could enhance its therapeutic potential.

Comparison with Similar Compounds

Research Implications

- Material Science: The cyanomethyl group in ’s compound suggests utility in polymer or sensor development due to its electron-withdrawing nature .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Ethyl 1,5-dimethyl-indole-2-carboxylate, and how do substituent positions influence reactivity?

- Methodology : The synthesis of indole carboxylates typically involves Fischer indole synthesis or cyclization of substituted anilines with keto-esters. Substituent positions (e.g., methyl groups at 1 and 5 positions) can sterically hinder reactivity or direct electrophilic substitution. For example, indole-2-carboxylate derivatives are often synthesized via esterification of indole-2-carboxylic acid precursors under acidic conditions . Comparative studies with analogs like indole-3-carboxaldehyde highlight the importance of substituent orientation in determining reaction pathways .

- Data Consideration : Catalogs list purity and handling protocols for structurally similar compounds (e.g., indole-2-carboxylic acid ethyl ester), which can guide reagent selection and reaction optimization .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

- Methodology :

- NMR : Use - and -NMR to identify methyl group environments (e.g., 1- and 5-methyl protons appear as singlets due to lack of adjacent protons). Compare chemical shifts with indole-2-carboxylate analogs (e.g., Ethyl indole-2-carboxylate: δ 1.4 ppm for ethyl CH3, δ 4.4 ppm for CH2) .

- IR : Focus on ester carbonyl stretches (~1740 cm) and indole N–H stretches (~3400 cm) to confirm functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Use NIOSH-approved P95 respirators for dust control and nitrile gloves to prevent dermal exposure .

- Engineering Controls : Implement fume hoods for synthesis steps involving volatile reagents (e.g., esterification with thionyl chloride) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodology :

- DFT Applications : Calculate Fukui functions to identify nucleophilic/electrophilic sites. For example, the ester group may act as an electron-withdrawing group, directing electrophilic attacks to the indole C3 position .

- Global Reactivity Descriptors : Compute electronegativity (χ) and hardness (η) to compare reactivity with analogs like methyl-substituted indoles .

Q. How can crystallographic data resolve contradictions in proposed molecular structures?

- Methodology :

- Refinement Tools : Use SHELXL for high-resolution refinement, particularly for resolving disorder in methyl or ester groups. SHELX’s robust handling of twinned data is advantageous for low-symmetry crystals .

- Validation Metrics : Analyze R-factor convergence and electron density maps to confirm substituent positions. For example, mismatched bond lengths may indicate incorrect methyl group assignments .

Q. What experimental strategies address discrepancies in substituent effects on indole ring stability?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.